
4-Methylbenzophenone
Overview
Description
4-Methylbenzophenone (4-MBP; CAS 134-84-9) is a derivative of benzophenone, characterized by a methyl group at the para position of one benzene ring. It is widely used as a photoinitiator in UV-curing inks for food packaging due to its ability to accelerate polymerization under UV light . However, its migration from packaging into foodstuffs, particularly breakfast cereals, has raised significant safety concerns. For instance, contamination levels exceeding 4200 µg/kg were reported in cereal products, prompting regulatory scrutiny .
Structurally, 4-MBP exists in stable monoclinic and metastable trigonal polymorphic forms, with distinct pyroelectric, piezoelectric, and elastic properties . Its synthesis often involves halogenation and hydrolysis of this compound derivatives, as demonstrated in the phase-transfer catalytic synthesis of 4-hydroxymethylbenzophenone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzophenone can be synthesized through the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COC}_6\text{H}_5 ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is typically purified by recrystallization from solvents such as methanol or ether .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form derivatives like 4-bromomethylbenzophenone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Substitution: 4-Bromomethylbenzophenone
Scientific Research Applications
Key Applications
-
Photoinitiator in UV-Curable Systems
- Description : 4-MBP is widely utilized as a photoinitiator in UV-curable inks, coatings, and adhesives. Upon exposure to UV light, it generates free radicals that initiate polymerization processes, enabling rapid curing.
- Industries : Printing (flexographic and screen printing), electronics (photoresists for PCBs), and coatings.
- Case Study : In a study on UV-curable printing inks, the incorporation of 4-MBP significantly improved the curing speed and mechanical properties of the final product .
-
UV Absorber
- Description : As a UV absorber, 4-MBP protects materials from photodegradation caused by UV radiation. It is commonly found in cosmetics, plastics, and coatings.
- Applications :
- Cosmetics : Used in sunscreens to protect skin from harmful UV rays.
- Plastics : Enhances the longevity of plastic products by preventing discoloration and mechanical degradation.
- Research Insight : A comparative study showed that formulations containing 4-MBP exhibited lower rates of degradation when exposed to sunlight compared to those without it .
-
Chemical Intermediate
- Description : It serves as an intermediate in synthesizing various organic compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
- Applications : Production of specialty chemicals and pharmaceuticals.
- Example Reaction :
-
Photostabilizer
- Description : In plastics and polymers, 4-MBP acts as a photostabilizer, absorbing harmful UV radiation to prevent material degradation.
- Applications :
- Used in outdoor applications where materials are exposed to sunlight.
- Enhances the durability and aesthetic quality of synthetic fibers and fabrics.
- Flavor Enhancer
- Electronics Industry
- Textile Industry
Mechanism of Action
4-Methylbenzophenone acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers in UV-curable inks and coatings. The compound’s ability to absorb UV light and generate reactive species makes it effective in initiating polymerization reactions .
Comparison with Similar Compounds
Benzophenone (BP)
- Structural Similarity: BP lacks the methyl group at the para position, making it less sterically hindered than 4-MBP. Both compounds share a common benzophenone backbone, enabling similar reactivity in UV-initiated polymerization .
- Toxicity Profile: Neither 4-MBP nor BP showed genotoxic effects in micronucleus assays (in vivo and in vitro), even at lethal doses . The European Food Safety Authority (EFSA) classified 4-MBP as a non-genotoxic carcinogen based on read-across data from BP, applying a 2× uncertainty factor due to interspecies differences .
- Regulatory Status : The EU established a cumulative migration limit of 0.6 mg/kg for BP and 4-MBP in food packaging, emphasizing the need for protective barriers to limit migration .
4-Hydroxybenzophenone (4-HBP)
- Functional Group : The hydroxyl group at the para position enhances its polarity compared to 4-MBP.
- Toxicity : 4-HBP exhibits endocrine-disrupting activity, linked to altered maternal thyroid hormone levels and reduced birth outcomes in humans . This contrasts with 4-MBP, which lacks evidence of endocrine effects.
4-Chlorobenzophenone
- Reactivity: The chlorine substituent increases electrophilicity, making it more reactive in nucleophilic substitutions. For example, 4-(chloromethyl)benzophenone is a key intermediate in synthesizing pharmaceuticals and agrochemicals .
- Biocatalytic Reduction: Unlike 4-MBP, which undergoes asymmetric reduction to produce S-alcohols with 85% enantiomeric excess, 4-chlorobenzophenone shows lower stereoselectivity in enzymatic reactions .
4-Hydroxymethylbenzophenone
- Synthesis : Derived from 4-MBP via bromination and hydrolysis, this compound is an important intermediate in organic synthesis .
- Applications : Used in low-migration polymer formulations, highlighting its utility in safer material design compared to 4-MBP .
Key Comparative Data
Toxicological and Regulatory Considerations
- Migration Risks : 4-MBP and BP migrate into food via gas-phase transfer from printed packaging, with diffusion coefficients influenced by temperature and polymer composition .
- EFSA Risk Assessment : EFSA concluded that short-term exposure to 4-MBP-contaminated cereals poses minimal risk, but chronic exposure in children could approach safety thresholds .
- Regulatory Gaps : Despite structural similarities, 4-MBP lacks comprehensive toxicity data, necessitating read-across from BP for risk assessments .
Biological Activity
4-Methylbenzophenone (4-MBP) is a compound of significant interest due to its various biological activities. It is primarily recognized for its applications in the cosmetic and food industries as a photoinitiator and UV filter. However, recent studies have highlighted its potential biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 4-MBP.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C15H12O. Its structure consists of two benzene rings connected by a carbonyl group (C=O), with a methyl group attached to one of the phenyl rings. This structure contributes to its photochemical properties and biological activities.
Property | Value |
---|---|
Molecular Weight | 224.26 g/mol |
Melting Point | 64-66 °C |
Boiling Point | 295 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that 4-MBP exhibits notable anticancer properties. For instance, a study synthesized various benzophenone derivatives, including 4-MBP, and evaluated their antitumor activity against several cancer cell lines such as HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), and SW480 (colorectal carcinoma). The results indicated that certain derivatives showed strong inhibitory effects with IC50 values as low as 0.26 μM for SW480 cells, suggesting significant potential for further development in cancer therapy .
Anti-inflammatory Effects
4-MBP has also been investigated for its anti-inflammatory properties. A study on benzophenone derivatives found that some compounds significantly reduced ear edema in a croton oil-induced inflammation model. The mechanism involved inhibition of prostaglandin (PG) production and neutrophil recruitment, indicating that 4-MBP could serve as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of 4-MBP has been explored in various contexts. Research indicates that it can inhibit the growth of certain bacteria and fungi. For example, compounds derived from benzophenone frameworks have shown strong antimicrobial activity against pathogenic strains, which may be attributed to their ability to disrupt microbial cell membranes .
Toxicological Considerations
Despite its beneficial properties, concerns regarding the safety of 4-MBP have been raised due to its potential toxicity and carcinogenicity. The European Food Safety Authority (EFSA) has indicated that while short-term exposure to contaminated products does not pose significant risks for most individuals, there are uncertainties regarding long-term exposure effects . Notably, high levels of migration from packaging materials into food products have been reported, raising questions about dietary safety .
Case Study 1: Dietary Risk Assessment
A cumulative dietary risk assessment conducted by EFSA highlighted instances where 4-MBP was detected in breakfast cereals at concentrations up to 3729 μg/kg. The assessment concluded that while the risk from occasional consumption was low, children could potentially be at higher risk due to their lower body weight and higher consumption rates of contaminated foods .
Case Study 2: Photoinitiator Migration
In another case, high levels of 4-MBP were reported migrating from printed cardboard packaging into food products. This incident underscored the need for stringent regulations on food packaging materials to mitigate health risks associated with chemical migration .
Q & A
Basic Research Questions
Q. What are the effective methods for synthesizing 4-MBP derivatives for polymer applications?
- Methodology : 4-MBP acrylate derivatives can be synthesized via photopolymerization using radical initiators. For example, bromination of 4-MBP with N-bromosuccinimide (NBS) under phase transfer catalysis (triethylbenzylammonium chloride) yields intermediates like 4-bromomethylbenzophenone, which can be hydrolyzed to 4-hydroxymethylbenzophenone for further functionalization . This approach ensures low migration in polymer matrices, critical for food-safe coatings .
Q. How can 4-MBP be detected in food packaging materials?
- Methodology : Ultrasonic extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used. Samples are extracted with acetonitrile, purified via dispersive solid-phase extraction, and quantified using deuterated internal standards. This method achieves detection limits as low as 1 µg/kg, validated for cereals and recycled paperboard .
Q. What crystallization techniques yield high-quality 4-MBP single crystals?
- Methodology : The Czochralski method is effective for growing 4-MBP single crystals. Key parameters include a pulling rate of 2–3 mm/h and a seed rotation speed of 30–40 rpm. Post-growth annealing at 80°C for 24 hours reduces defects, enhancing optical clarity and mechanical stability for photonic applications .
Q. What analytical challenges exist in quantifying trace 4-MBP in complex matrices?
- Methodology : Matrix effects from lipids and pigments in food samples require cleanup steps like gel permeation chromatography (GPC) or QuEChERS. Isotope dilution with 4-MBP-d10 improves accuracy in GC-MS/MS, addressing signal suppression in fatty cereals .
Advanced Research Questions
Q. How to address contradictions in genotoxicity assessments of 4-MBP?
- Methodology : EFSA’s read-across approach using benzophenone data is common but requires validation. In vitro assays (Ames test, micronucleus) and in silico tools (DEREK, OECD QSAR Toolbox) can resolve discrepancies. Current data suggest 4-MBP is non-genotoxic, but structural alerts for aryl methyl oxidation warrant further metabolomic studies .
Q. What methodologies evaluate 4-MBP migration from packaging to food?
- Methodology : EU Regulation 10/2011 outlines migration tests using food simulants (e.g., 50% ethanol for fatty foods). Accelerated aging at 40°C for 10 days mimics long-term storage. Migration rates correlate with ink layer thickness and recycling content, requiring LC-MS/MS for quantification below 10 µg/kg .
Q. How to extrapolate 4-MBP metabolic pathways from benzophenone data?
- Methodology : Comparative pharmacokinetic studies in rodents show 4-MBP undergoes hepatic oxidation (via CYP450 2C9) to 4-hydroxy-4-methylbenzophenone, excreted glucuronidated. Read-across uncertainties (e.g., interspecies differences) necessitate physiologically based pharmacokinetic (PBPK) modeling for human risk assessment .
Q. How to validate detection methods for regulatory compliance?
- Methodology : Single-laboratory validation (SLV) with accuracy (80–120%), precision (RSD <15%), and linearity (R<sup>2</sup> >0.995) is critical. Proficiency testing via FAPAS® ensures interlaboratory consistency, especially for EFSA’s temporary TDI of 0.1 mg/kg bw/day .
Q. Does 4-MBP exhibit developmental and reproductive toxicity (DART)?
- Methodology : Structural profilers (e.g., OECD QSAR) classify 4-MBP as a “toluene derivative,” suggesting potential DART. However, in vivo studies are lacking. A tiered testing strategy using zebrafish embryos (OECD TG 236) and placental transfer assays is recommended to clarify risks .
Q. How do substituents (e.g., methyl groups) affect 4-MBP’s biological activity?
- Methodology : X-ray crystallography reveals that the 4-methyl group increases hydrophobicity, enhancing membrane permeability. Anti-fungal assays against Candida albicans show MIC values of 128 µg/mL, linked to disrupted ergosterol synthesis. Computational docking (AutoDock Vina) identifies binding affinity to lanosterol demethylase .
Q. Data Contradictions and Research Gaps
- Toxicological Uncertainty : EFSA’s reliance on benzophenone data introduces uncertainty due to 4-MBP’s unique methyl oxidation metabolites .
- Migration Variability : Recycled packaging shows 4-MBP levels up to 3,729 µg/kg, exceeding EFSA’s safe threshold. Standardized recycling protocols are needed .
- DART Evidence Gap : No in vivo studies confirm or refute structural alerts for developmental toxicity, highlighting a critical research need .
Properties
IUPAC Name |
(4-methylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037741 | |
Record name | 4-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | Methanone, (4-methylphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
134-84-9 | |
Record name | 4-Methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (4-methylphenyl)phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.